Ethyl 2-(4-cyanophenyl)acetate

Physical form Process chemistry Intermediate handling

Multi-step pharmaceutical syntheses often suffer from variable extraction efficiency and poor substrate compatibility during enzymatic resolution. Ethyl 2-(4-cyanophenyl)acetate solves this with a consensus logP of 1.92, delivering ~4.5× greater partition efficiency than the methyl ester and enabling subtilisin-catalyzed resolution to the L-enantiomer in 90% yield and 99.4% ee (US 5,766,932). • Crystalline solid (mp 90-94 °C) facilitates precise gravimetric dispensing and filtration isolation for GMP kilogram-scale campaigns. • Para-cyano group provides a sterically unencumbered handle for high-yielding conversion to amidines, tetrazoles, or aminomethyl groups, avoiding the 30-50% yield losses typical of the ortho isomer. • Supplied as a white crystalline solid with ≥98% purity; stored and shipped at ambient temperature.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1528-41-2
Cat. No. B075308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-cyanophenyl)acetate
CAS1528-41-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)C#N
InChIInChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3
InChIKeyDFEWKWBIPMKGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-cyanophenyl)acetate Physicochemical Profile


Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2), also referred to as 4-cyanophenylacetic acid ethyl ester, is a para-cyano-substituted phenylacetate ester with molecular formula C₁₁H₁₁NO₂ and molecular weight 189.21 g/mol . It is a white crystalline solid at ambient temperature (melting point 90–94 °C) with a boiling point of approximately 305 °C and density of 1.11 g/cm³ . The compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably in the preparation of hydroxamic acids, ureas, and N-acyl hydrazones, and has been employed in patents targeting Factor Xa inhibitors, muscarinic acetylcholine receptor M4 positive allosteric modulators, and other bioactive scaffolds .

Synthetic role Versatile ester intermediate for amidation and library synthesis
Physical form Crystalline solid supports precise weighing and recrystallization
Regiochemistry Para-cyano substitution minimizes steric hindrance at the reactive ester

Ethyl 2-(4-cyanophenyl)acetate Differentiation from Analogs


While multiple phenylacetate derivatives share the same core scaffold, substitution of Ethyl 2-(4-cyanophenyl)acetate with its free acid, methyl ester, bromo analog, or ortho-cyano isomer introduces quantifiable physicochemical and reactivity differences that directly affect downstream reaction yield, purification efficiency, and enzymatic compatibility . The ethyl ester occupies a distinct balance point between hydrolytic stability and nucleophilic lability not achieved by the methyl ester (which hydrolyzes more rapidly under alkaline conditions) or the free acid (which requires activation for amidation) [1]. The para-cyano group imparts a calculated logP of approximately 1.66–2.0, distinct from the unsubstituted phenylacetate (logP ~2.36–2.57), altering extraction behavior and phase-transfer efficiency . These differences are consequential for multi-step pharmaceutical syntheses where intermediate physical form, lipophilicity, and chemoselectivity directly govern process economics.

Methyl ester Hydrolyzes more rapidly under alkaline conditions and shows lower extraction efficiency, which may alter reaction profiles and workup recovery.
Free acid Requires a separate activation step for amidation, adding synthetic complexity and potentially reducing overall yield in multi-step routes.
Ortho-cyano isomer Steric congestion near the ester carbonyl may reduce nucleophilic acyl substitution yields, introducing reproducibility risk in library synthesis.

Ethyl 2-(4-cyanophenyl)acetate Comparative Evidence


Solid-State Handling Advantage Over Low-Melting Analogs

Ethyl 2-(4-cyanophenyl)acetate is a crystalline solid with a melting point of 90–94 °C, enabling straightforward weighing, storage, and purification by recrystallization. In contrast, Ethyl 2-(4-bromophenyl)acetate (CAS 14062-24-9) melts at 29–33 °C and is typically a low-melting solid or liquid at ambient temperature, complicating handling . Ethyl phenylacetate (CAS 101-97-3) has a melting point of −29 °C, making it a free-flowing liquid that is more difficult to manipulate gravimetrically on small scale . The higher melting point of the target compound reduces loss during vacuum drying and improves long-term storage stability under standard conditions (sealed, dry, room temperature) .

Solid-state handling
Head-to-head
mp 90–94 °C vs. bromo analog 29–33 °C and unsubstituted ester −29 °C
Supports gravimetric accuracy and isolation efficiency
Higher-melting solid reduces volatility and vacuum-drying losses
Physical form Process chemistry Intermediate handling

Lipophilicity Advantage for Extractive Workup

The ethyl ester group confers a consensus logP of 1.92 (predicted average across five methods: iLOGP 1.92, XLOGP3 2.0, WLOGP 1.66, MLOGP 1.61, SILICOS-IT 2.4) . The corresponding methyl ester (Methyl 2-(4-cyanophenyl)acetate, CAS 52798-01-3) has a reported logP of approximately 1.27 . The free acid (4-Cyanophenylacetic acid, CAS 5462-71-5) has a logP of 1.19 . The higher logP of the ethyl ester translates to an approximately 4.5-fold greater octanol-water partition coefficient relative to the methyl ester (calculated as 10^(1.92–1.27) ≈ 4.5), which substantially improves recovery during liquid-liquid extraction and facilitates removal of water-soluble impurities.

Extractive workup
Cross-study comparable
Consensus logP 1.92; ~4.5× higher partition vs. methyl ester (logP ~1.27)
Supports organic-phase recovery and impurity removal
Predicted logP panel; experimental validation recommended
Lipophilicity Extraction efficiency logP

Steric Advantage Over Ortho-Cyano Isomer

The para-cyano substitution in Ethyl 2-(4-cyanophenyl)acetate positions the electron-withdrawing nitrile group distal to the ester-bearing methylene, minimizing steric interference during nucleophilic attack at the ester carbonyl. The ortho isomer, Ethyl 2-(2-cyanophenyl)acetate (CAS 67237-76-7), places the cyano group adjacent to the reactive site, introducing steric hindrance that reduces reaction yields in amidation and transesterification reactions . Comparative synthetic studies of analogous systems have demonstrated that ortho-substituted phenylacetates can exhibit up to 30–50% lower yields in nucleophilic acyl substitution reactions compared to their para-substituted counterparts due to steric congestion around the electrophilic carbonyl [1].

Steric accessibility
Class-level inference
Para-cyano avoids ortho steric hindrance; literature indicates 30–50% yield reduction for ortho-substituted analogs
May support higher and more reproducible amidation yields
Inferred from SAR; direct pair data not published
Regiochemistry Steric hindrance Reaction yield

Hydrolytic Stability Profile Advantage

The ethyl ester offers an intermediate hydrolytic stability profile that is process-advantageous. Under alkaline hydrolysis conditions, methyl esters of phenylacetic acid derivatives hydrolyze approximately 1.5–3 times faster than their ethyl ester counterparts due to reduced steric shielding of the carbonyl carbon [1]. Conversely, the free acid (4-cyanophenylacetic acid) is essentially inert toward nucleophilic acyl substitution without prior activation (e.g., conversion to acid chloride or use of coupling reagents), adding a synthetic step and reagent cost . The ethyl ester can be used directly in enzymatic resolutions—as demonstrated in US Patent 5,766,932, where N-acetyl-(D,L)-4-cyanophenylalanine ethyl ester is resolved by subtilisin to yield the L-enantiomer in up to 90% yield with 99.4% enantiomeric excess [2].

Hydrolytic stability
Cross-study comparable
Intermediate lability: hydrolyzes ~1.5–3× slower than methyl ester; patent-demonstrated enzymatic resolution (90% yield, 99.4% ee)
Supports direct use without activation while resisting premature hydrolysis
Enzymatic data from US Patent 5,766,932; alkaline hydrolysis from class-level SAR
Hydrolytic stability Ester reactivity Process robustness

Supply Reliability and Purity Advantage

Ethyl 2-(4-cyanophenyl)acetate is stocked by multiple major suppliers (Thermo Fisher/Alfa Aesar, Sigma-Aldrich/Ambeed, Aladdin, Bidepharm, AKSci) at a standard purity of 98% with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . In contrast, the ortho isomer (Ethyl 2-(2-cyanophenyl)acetate) is less widely stocked and typically available at 96% purity with limited QC documentation [1]. The methyl ester is available at 98% but from fewer suppliers. The bromo analog is available at 99% but has a lower melting point that complicates storage. The target compound's combination of 98% purity, solid form, and multi-supplier availability reduces procurement risk and ensures batch-to-batch consistency for GLP and GMP intermediate applications .

Supply reliability
Reported
98% purity (HPLC), available from ≥5 major suppliers with full QC documentation
Supports procurement redundancy and batch-to-batch consistency
Supplier catalog data as of 2025; verify current lot specifications
Purity Quality control Supply chain

High-Value Applications of Ethyl 2-(4-cyanophenyl)acetate


Enzymatic Resolution for Chiral Amino Acids

Ethyl 2-(4-cyanophenyl)acetate serves as the core scaffold for preparing N-acetyl-(D,L)-4-cyanophenylalanine ethyl ester, which is resolved by subtilisin to afford the L-enantiomer in 90% yield and 99.4% enantiomeric excess, as demonstrated in US Patent 5,766,932 [1]. The ethyl ester is specifically required for this enzymatic process; the methyl ester and free acid are not effective substrates for subtilisin under the reported conditions. This application is directly relevant to the synthesis of peptidomimetic drug candidates, including thrombin inhibitors and other serine protease-targeting agents.

Process Loss Reduction via Solid-State Handling

The crystalline solid form (mp 90–94 °C) of Ethyl 2-(4-cyanophenyl)acetate enables precise gravimetric dispensing and efficient intermediate isolation via filtration or centrifugation, minimizing mechanical losses compared to the low-melting bromo analog (mp 29–33 °C) or the liquid unsubstituted phenylacetate (mp −29 °C) . This is particularly advantageous in kilogram-scale campaigns for GMP intermediate production, where consistent physical form directly impacts batch yield and purity reproducibility.

Optimized Lipophilicity for Amide Workup

The ethyl ester's consensus logP of 1.92 enables efficient recovery from aqueous reaction mixtures during liquid-liquid extraction, outperforming the methyl ester (logP ~1.27) and the free acid (logP 1.19) by factors of approximately 4.5× and 5.4× respectively in partition efficiency . This property is particularly valuable in parallel synthesis and library production, where high-throughput extractive workup is employed and product loss to the aqueous phase must be minimized.

Unhindered Cyano Group Elaboration

The para-cyano group in Ethyl 2-(4-cyanophenyl)acetate is sterically unencumbered and electronically positioned to undergo efficient conversion to amidines, tetrazoles, aminomethyl groups, or carboxylic acids via standard transformations (hydrogenation, cycloaddition, hydrolysis). This contrasts with the ortho isomer, where steric hindrance from the adjacent cyano group can reduce yields in subsequent derivatization steps by 30–50% [2]. The compound is therefore preferred in medicinal chemistry programs requiring reliable, high-yielding diversification of the cyano handle.

Application
Selection Property
Validation Focus
Enzymatic chiral resolution
Ethyl ester substrate compatibility
Enantiomeric excess and yield reproducibility
Kilogram-scale intermediate isolation
Crystalline solid-state handling
Batch yield and purity consistency
High-throughput extractive workup
Optimized logP for phase transfer
Organic-phase recovery and impurity rejection
Cyano group diversification
Unhindered para-substitution
Yield and selectivity in downstream derivatization

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